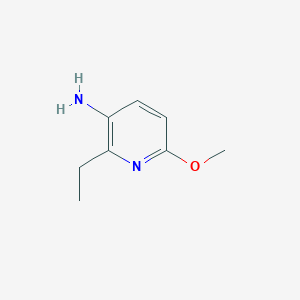

2-Ethyl-6-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7-6(9)4-5-8(10-7)11-2/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUMTRWQMFLGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616415-91-8 | |

| Record name | 2-ethyl-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development

Established Approaches for the Synthesis of Pyridine (B92270) Amines

The introduction of an amino group onto a pyridine ring can be achieved through several well-established synthetic strategies. These methods, while general, provide the foundation for developing a targeted synthesis of 2-Ethyl-6-methoxypyridin-3-amine.

Nucleophilic Aromatic Substitution Strategies on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems like pyridines, particularly when activated by electron-withdrawing groups and bearing a good leaving group, such as a halogen. tandfonline.comresearchgate.net The reaction typically involves the displacement of a halide by a nucleophile, in this case, an amine source. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen, with 2- and 4-halopyridines being significantly more reactive than their 3-halo counterparts due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. researchgate.net

The synthesis of aminopyridines via SNAr often requires forcing conditions, such as high temperatures or the use of strong bases, to overcome the aromaticity of the pyridine ring. tandfonline.comuni.lu However, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the nucleophilic substitution of halopyridines. commonorganicchemistry.com For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine, a close analog and potential precursor to the target molecule, has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860). nih.gov This transformation highlights the feasibility of introducing the methoxy (B1213986) group via an SNAr reaction.

A general representation of this strategy is the reaction of a halopyridine with an amine, often in the presence of a base to neutralize the generated hydrogen halide.

| Reactants | Reagents & Conditions | Product |

| Halopyridine, Amine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, NMP), Heat or Microwave | Aminopyridine |

Reductive Amination Pathways for Pyridine Precursors

Reductive amination offers a versatile method for the synthesis of amines from carbonyl compounds. In the context of pyridine synthesis, a pyridine derivative bearing a carbonyl group (aldehyde or ketone) can be condensed with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each with its own advantages in terms of reactivity and selectivity. commonorganicchemistry.com Pyridine-borane complexes have also been employed as effective and less toxic alternatives to cyanoborohydride reagents. nih.gov

This pathway is particularly useful when the corresponding carbonyl precursor is readily available. The reaction conditions are generally mild, making it compatible with a variety of functional groups. tandfonline.com For example, a one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride followed by reduction with a zinc/hydrochloric acid system has been reported for the synthesis of primary amines. tandfonline.com

| Reactants | Reagents & Conditions | Product |

| Pyridine-carboxaldehyde/ketone, Amine | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), pH control | Aminopyridine |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, including aminopyridines. ntu.edu.sg This methodology allows for the formation of a carbon-nitrogen bond by coupling a halo- or triflyloxy-pyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. ntu.edu.sg The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. ntu.edu.sg

This approach offers a broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNAr reactions. ntu.edu.sg The chemoselective amination of polyhalopyridines can be achieved by carefully selecting the catalyst and reaction conditions. ntu.edu.sg For instance, palladium-catalyzed amination has been successfully employed for the synthesis of various aminohalopyridines, demonstrating its utility in constructing complex pyridine derivatives. ntu.edu.sg

| Reactants | Reagents & Conditions | Product |

| Halopyridine, Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOᵗBu), Solvent (e.g., Toluene), Heat | Aminopyridine |

Targeted Synthesis of this compound

A potential strategy would involve the synthesis of a key intermediate, such as a dihalopyridine, followed by sequential functionalization to introduce the ethyl, methoxy, and amino groups. For example, starting from a 2,6-dihalopyridine, one could envision a selective methoxylation, followed by an ethylation reaction, and finally an amination step.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base.

For the methoxylation step via nucleophilic aromatic substitution, as demonstrated in the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromopyridin-3-amine, the use of sodium methoxide in a solvent like 1,4-dioxane (B91453) at elevated temperatures (e.g., 100 °C) for an extended period (e.g., 18 hours) proved effective, yielding the product in 98% yield. nih.gov

For a potential palladium-catalyzed amination step, the choice of ligand and base is paramount. For example, in the amination of 5-bromo-2-chloropyridine, a palladium-Xantphos complex with sodium tert-butoxide in toluene (B28343) at 100 °C for 3 hours gave the desired 5-amino-2-chloropyridine (B41692) in 96% isolated yield with high chemoselectivity. ntu.edu.sg Similar conditions could be explored for the amination of a hypothetical 2-ethyl-6-halo-pyridin-3-yl precursor.

The following table outlines hypothetical optimization parameters based on related literature.

| Reaction Step | Key Parameters to Optimize | Potential Conditions Based on Analogs | Expected Outcome |

| Methoxylation | Solvent, Temperature, Base Concentration | NaOMe, 1,4-Dioxane, 100°C | High yield of methoxylated intermediate |

| Ethylation | Cross-coupling catalyst and ligand, Ethylating agent | Pd catalyst (e.g., Pd(PPh₃)₄), EtZnCl or EtB(OR)₂, Solvent (e.g., THF, Toluene) | Introduction of the ethyl group |

| Amination | Pd catalyst and ligand, Amine source, Base | Pd₂(dba)₃/Xantphos, NH₃ source, NaOᵗBu, Toluene, 100°C | Formation of the final product |

Novel Precursor Derivatization for Ethyl and Methoxy Moieties

The introduction of the ethyl and methoxy groups can be achieved through various precursor derivatization strategies. A plausible route could start from a commercially available dihalopyridine.

One potential pathway could involve the initial selective methoxylation of a dihalopyridine, for instance, 2,6-dichloropyridine. Subsequent nitration at the 3-position, followed by a palladium-catalyzed cross-coupling reaction with an ethylating agent (e.g., ethylzinc (B8376479) chloride or diethylzinc), could install the ethyl group. The final step would be the reduction of the nitro group to the desired amine. A patent for the synthesis of the related 2,3-diamino-6-methoxypyridine (B1587572) describes a similar sequence of methoxylation of a dihalonitropyridine followed by reduction. google.com

Alternatively, a precursor already containing the amino group could be utilized. For example, starting with 2,6-dibromo-3-aminopyridine, a selective methoxylation at the 6-position can be achieved, as demonstrated in the literature, to furnish 6-bromo-2-methoxypyridin-3-amine. nih.gov This intermediate could then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethylating reagent to introduce the ethyl group at the 2-position.

The synthesis of a structurally similar compound, 2-ethyl-6-methyl-3-hydroxypyridine, from 5-methyl-2-propionylfuran and aqueous ammonia (B1221849) in the presence of a catalyst at high pressure and temperature, suggests that ring-formation strategies could also be explored, although this would represent a more complex and less direct approach for the target molecule. google.com

Regioselective Synthesis Considerations

Achieving the desired 2,3,6-trisubstituted pattern of this compound necessitates a high degree of regiochemical control. The direct functionalization of a pre-formed pyridine ring can often lead to mixtures of isomers, making such approaches less attractive for specific targets. rsc.orgnih.gov Therefore, constructing the ring with the substituents already in place or using highly regioselective methods is paramount.

A key strategy involves the use of pre-functionalized pyridine derivatives that allow for selective modification. For instance, the synthesis of a closely related precursor, 6-bromo-2-methoxypyridin-3-amine, has been achieved through the nucleophilic aromatic substitution of 2,6-dibromopyridin-3-amine with sodium methoxide. nih.gov This reaction selectively replaces one of the bromine atoms, directed by the electronic properties of the aminopyridine ring system. The remaining bromine atom at the 6-position can then serve as a handle for introducing the ethyl group, potentially via cross-coupling reactions.

Another powerful approach for achieving regioselectivity in pyridine synthesis involves the reaction of Grignard reagents with pyridine N-oxides. rsc.orgrsc.org This method can provide exclusively one regioisomer, avoiding the formation of mixtures. rsc.org For a target like this compound, one could envision a strategy starting from a suitably substituted pyridine N-oxide, where the addition of an ethyl Grignard reagent could be directed to the 2-position. Subsequent introduction of the amine and methoxy groups would complete the synthesis.

The table below summarizes key regioselective strategies applicable to pyridine synthesis.

| Method | Description | Advantages | Relevant Findings |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) on a pyridine ring by a nucleophile. | Can be highly regioselective depending on the electronic nature and position of substituents. | Synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine demonstrates selective methoxylation. nih.gov |

| Grignard Reagent Addition to Pyridine N-oxides | Addition of a Grignard reagent to a pyridine N-oxide, followed by rearomatization. | Can be completely regioselective, yielding a single product isomer. rsc.org Compatible with various functional groups. rsc.org | Polysubstituted pyridines can be synthesized through sequential additions and intermediate oxidation. rsc.org |

| Blocking Group Strategy | Temporary installation of a blocking group to direct functionalization to a specific position. | Enables exquisite control for reactions like Minisci-type alkylations at otherwise less reactive positions. nih.gov | A maleate-derived blocking group has been used for selective C-4 alkylation of pyridines. nih.gov |

Alternative and Emerging Synthetic Routes for Pyridine Cores

Beyond classical condensation reactions, several modern synthetic strategies offer innovative pathways to construct highly substituted pyridine rings. These methods often provide access to complex structures from simple starting materials with high efficiency.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. acsgcipr.orgtandfonline.com Various MCRs have been developed for pyridine synthesis.

A two-pot, three-component procedure has been established for preparing diverse tri- and tetrasubstituted pyridines. rsc.org This process involves the generation of 2-aza-dienes from α,β-unsaturated acids, which then undergo a Diels-Alder reaction with an enamine. rsc.org Conceptually, by selecting the appropriate α,β-unsaturated acid, aldehyde, and enamine, this method could be adapted to construct the this compound skeleton.

Another approach describes a one-pot, four-component annulation to produce 2,3,4,6-tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. acs.org While this specific example leads to tetra-aryl substitution, the underlying principle of combining multiple simple components to rapidly assemble the pyridine core is a powerful strategy that could potentially be tailored for the synthesis of non-aryl substituted pyridines.

Radical cascade reactions have emerged as a powerful tool for the rapid assembly of complex polycyclic frameworks. nih.gov These reactions proceed through a sequence of intramolecular radical additions, allowing for the formation of multiple rings in a single step. nih.gov

The application of radical cascades to the synthesis of a simple monocyclic heteroarene like this compound would involve an intramolecular cyclization of a suitably designed acyclic precursor. For example, a Mn(III)-based oxidative free-radical cyclization has been studied for the reaction of nucleophilic carbon-centered radicals with a pyridine ring, leading to the construction of complex tetracyclic compounds. colab.ws While this example involves cyclization onto an existing pyridine, the reverse—forming the pyridine ring itself via radical cyclization—is a plausible strategy. An appropriately unsaturated precursor containing the future ethyl, methoxy, and amino functionalities could be designed to undergo a 6-endo-trig radical cyclization to form the dihydropyridine (B1217469) ring, which would then be oxidized to the final pyridine product.

Ring expansion and rearrangement reactions offer non-traditional and conceptually novel pathways to pyridine rings from other heterocyclic systems. baranlab.org These methods can provide access to substitution patterns that are difficult to achieve through conventional cyclocondensation reactions.

A notable example is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This process involves the reaction of an isoxazole (B147169) with a vinyldiazomethane derivative, leading to a ring expansion product that can rearrange to a dihydropyridine and subsequently be oxidized to a highly functionalized pyridine. nih.gov By choosing a 3,5-disubstituted isoxazole and a vinyldiazoacetate with the correct substituents, this method could potentially be used to assemble the core of this compound.

Furthermore, strategies involving cyclisation/ring expansion cascade sequences have been described for the synthesis of medium-sized rings, where an internal amine acts as a nucleophilic catalyst. researchgate.netresearchgate.net While often applied to larger rings, the underlying principle of using a cascade reaction to transform a linear precursor into a cyclic system is relevant. More directly, iodine-mediated ring expansion of pyridines to azepines has been reported, demonstrating the dynamic nature of these heterocyclic systems. acs.org A retro-approach, or a related rearrangement of a different five-membered ring, could conceivably be developed for pyridine synthesis.

Chemical Transformations and Reactivity Studies

Reactivity of the Amino Group (Position 3)

The primary amino group at the 3-position of 2-Ethyl-6-methoxypyridin-3-amine is a key site for a range of chemical reactions, including the formation of amides, sulfonamides, imines, and participation in cyclization reactions to form fused heterocyclic systems.

Amidation and Sulfonamidation Reactions

The amino group of aminopyridines readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.

In a study focused on the development of novel PI3K/mTOR dual inhibitors, a similar compound, 5-bromo-2-methoxypyridin-3-amine, was condensed with 2,4-difluorobenzenesulfonyl chloride to yield a sulfonamide. nih.gov This reaction highlights the nucleophilic character of the amino group on the methoxypyridine ring, which attacks the electrophilic sulfur atom of the sulfonyl chloride. This process is a common strategy for introducing aryl- and alkylsulfonyl groups to an amino functionality. nih.govekb.eg The general scheme for sulfonamide formation involves the reaction of an amine with a sulfonyl chloride, often in the presence of a base to neutralize the HCl generated. ekb.eg

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-bromo-2-methoxypyridin-3-amine | 2,4-difluorobenzenesulfonyl chloride | Sulfonamide | nih.gov |

| Primary/Secondary Amine | Sulfonyl Chloride | Sulfonamide | ekb.eg |

| Amine | Acyl Chloride/Anhydride | Amide | nih.gov |

Similarly, amidation can be achieved by reacting the amino group with acyl chlorides or anhydrides. A general method for the synthesis of amide derivatives involves the coupling of an amine with a carboxylic acid using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). researchgate.net

Formation of Schiff Bases and Related Imines

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

A study on a closely related compound, 6-methoxypyridin-3-amine, demonstrated its condensation with pyrrole-2-carbaldehyde to form the corresponding Schiff base, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.gov The reaction was carried out by refluxing an equimolar mixture of the amine and aldehyde in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov This exemplifies the general reactivity of 3-aminopyridine derivatives in forming C=N double bonds with carbonyl compounds. The formation of the imine can be confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the imine proton (-CH=N-) in ¹H NMR spectroscopy. nih.gov

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

| 6-methoxypyridin-3-amine | pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Ethanol, reflux, cat. acetic acid | nih.gov |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | Acid catalysis | masterorganicchemistry.comlibretexts.org |

The rate of imine formation can be influenced by the steric and electronic properties of both the amine and the carbonyl compound. researchgate.net

Cyclization Reactions Involving the Amino Functionality

The amino group of this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with diverse chemical and biological properties. While specific examples starting from this compound are not prevalent in the reviewed literature, the reactivity of the amino group allows for its incorporation into various heterocyclic rings.

For instance, aminopyridines are known to be key precursors in the synthesis of fused heterocycles like pyrido[2,3-d]pyrimidines. researchgate.net The general strategy often involves the reaction of the amino group with a bifunctional electrophile, leading to a subsequent intramolecular cyclization. The synthesis of various nitrogen-containing heterocycles often utilizes the nucleophilicity of an amino group to form a new ring. organic-chemistry.org In a related context, the intramolecular cyclization of 3-aminoethyl-2-chloropyridines has been reported, where the amino group displaces the chloro substituent to form a fused ring system. nih.gov

Reactivity at the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The substituents on the ring—ethyl, methoxy (B1213986), and amino groups—play a crucial role in directing the outcome of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate this reaction. In this compound, the amino (-NH₂), methoxy (-OCH₃), and ethyl (-CH₂CH₃) groups are all activating and ortho-, para-directing for electrophilic aromatic substitution. pressbooks.pubchemistrytalk.orglibretexts.org

The directing effects of these substituents are as follows:

Amino group (-NH₂): A strong activating group, directing ortho and para. pressbooks.pub

Methoxy group (-OCH₃): A strong activating group, directing ortho and para. pressbooks.pub

Ethyl group (-CH₂CH₃): A weak activating group, directing ortho and para. libretexts.org

Considering the positions of these groups, the amino group at C3 would direct incoming electrophiles to C2, C4, and C6. The methoxy group at C6 would direct to C5 and C7 (which is the nitrogen). The ethyl group at C2 would direct to C3, C5, and the exocyclic carbon. The combined effect of these groups suggests that the most likely positions for electrophilic attack would be C4 and C5, which are ortho or para to the strongly activating amino and methoxy groups. For instance, in 2-Methoxy-3-Amino-6-Methylpyridine, the electron-donating groups make the aromatic ring more reactive towards electrophiles. evitachem.com

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strong Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Strong Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Weak Activating | Ortho, Para |

Nucleophilic Substitution at Activated Positions (e.g., Position 6, Methoxy Group)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). The presence of a good leaving group at these positions facilitates the reaction.

The methoxy group at the 6-position of this compound can potentially act as a leaving group in nucleophilic aromatic substitution reactions, although it is not as good a leaving group as a halide. The kinetics of the reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines have been studied, where the departure of the methoxy group is catalyzed by a general acid. rsc.org While this is a different heterocyclic system, it demonstrates the possibility of methoxy group displacement. The reactivity of the 6-position is enhanced by its para-relationship to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The functional groups on this compound, particularly the amino group and the pyridine ring itself, provide handles for further molecular elaboration through metal-catalyzed cross-coupling reactions. While direct C-H activation is a modern approach, a more common strategy involves the introduction of a halide (e.g., Br, I) onto the pyridine ring, which can then participate in a wide array of coupling reactions. The primary amino group can also be transformed into a leaving group (e.g., a diazonium salt) or a directing group for C-H functionalization.

Transition metal catalysts, predominantly those based on palladium, but also nickel, copper, and rhodium, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The general mechanism for many of these reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

Potential Coupling Reactions:

Suzuki-Miyaura Coupling: If a halogenated derivative of this compound is prepared (e.g., at the C4 or C5 position), it can be coupled with a wide range of organoboron reagents (boronic acids or esters) using a palladium catalyst to form a new C-C bond. mdpi.com This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.

Negishi Coupling: This reaction utilizes organozinc reagents, which are often more reactive than their organoboron counterparts. nih.govacs.org It is particularly useful for coupling alkyl groups and is known for its functional group tolerance.

Buchwald-Hartwig Amination: The amino group at the C3 position could potentially be further arylated or alkylated using this palladium-catalyzed reaction. However, the existing steric hindrance from the adjacent ethyl group might reduce the reaction's efficiency. wikipedia.org A more likely application would be coupling a halogenated derivative of the title compound with other amines to introduce a new nitrogen-based substituent.

Heck and Sonogashira Couplings: A halogenated derivative could also undergo Heck coupling with alkenes or Sonogashira coupling with terminal alkynes to introduce unsaturated moieties, further expanding the molecular complexity.

The presence of the pyridyl nitrogen can influence these reactions by coordinating with the metal catalyst. rsc.org In some cases, the amino group can act as a directing group, facilitating C-H activation at an adjacent position, though this is often more effective with a derivatized (e.g., acylated) amine. rsc.org The synthesis of complex diarylpyrimidine molecules, such as the HIV drug Etravirine, relies heavily on sequential metal-catalyzed coupling reactions, demonstrating the power of this strategy in building functional molecules from substituted amine-bearing heterocycles. google.comgoogle.com

Influence of Ethyl and Methoxy Substituents on Pyridine Reactivity

The ethyl and methoxy groups, along with the inherent amino functionality, profoundly modulate the reactivity of the pyridine ring compared to the unsubstituted parent heterocycle. Their combined electronic and steric profiles determine the pathways and outcomes of chemical reactions.

Steric and Electronic Effects on Reaction Pathways

Electronic Effects: The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution than benzene. wikipedia.org However, the substituents on this compound collectively act to mitigate this deficiency.

Methoxy Group (-OCH₃): Located at the C6 position, the methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect). It donates electron density into the ring, particularly activating the ortho (C5) and para (C3) positions.

Amino Group (-NH₂): Situated at the C3 position, the amino group is also a very strong activating group via resonance (+R effect), directing subsequent reactions to its ortho (C2, C4) and para (C6) positions.

Ethyl Group (-CH₂CH₃): At the C2 position, the ethyl group is a weak electron-donating group through induction (+I effect).

The cumulative effect of these three electron-donating groups makes the pyridine ring significantly more electron-rich and thus more reactive towards electrophiles than unsubstituted pyridine. This enhanced nucleophilicity facilitates reactions that are otherwise difficult with pyridine itself.

Steric Effects: Steric hindrance arises from the physical bulk of the substituents, which can impede the approach of reagents to nearby reactive sites. wikipedia.org

The ethyl group at the C2 position provides considerable steric bulk. This can hinder reactions directly involving the adjacent amino group at C3 or substitution at the C2 position itself. For example, attempts to N-alkylate or N-acylate the C3-amino group may be slowed by the presence of the neighboring ethyl group. wikipedia.org This steric congestion can be exploited to enhance selectivity in certain reactions by disfavoring transformations at the more crowded sites. cdnsciencepub.com

The interplay between these electronic and steric factors is crucial. While the ring is electronically activated for electrophilic attack, the steric hindrance from the ethyl group may channel reagents away from the C2 and C3 positions, thereby influencing the regiochemical outcome of reactions.

Site-Selectivity in Derivatization Reactions

Site-selectivity, or regioselectivity, in derivatization reactions is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution, the most probable site for reaction will be the carbon atom that is most activated (highest electron density) and sterically accessible.

Analyzing the positions on the ring of this compound:

C4-position: This position is strongly activated. It is ortho to the powerful amino activating group at C3 and para to the pyridine nitrogen (though this is a deactivating influence). Crucially, it is relatively unhindered.

C5-position: This position is also activated. It is ortho to the strong activating methoxy group at C6 and meta to the amino group at C3.

C2- and C6-positions: These are already substituted.

C3-position: This is substituted with the amino group.

Considering the combined directing power, the C4 position stands out as the most likely site for electrophilic attack. It receives strong electronic activation from the C3-amino group and is sterically open. Therefore, reactions such as halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts-type reactions (if conditions are mild enough to avoid N-alkylation) would be expected to occur preferentially at C4.

The ability to control site-selectivity is a central challenge in synthetic chemistry. nih.gov In complex molecules like this, while electronic effects provide a primary prediction, reaction conditions (catalyst, solvent, temperature) can be fine-tuned to favor one constitutional isomer over another, sometimes overriding the intrinsic electronic preferences. For instance, in reactions involving metal coordination, the pyridine nitrogen and the amino group can act as a bidentate ligand, directing a reagent to a specific nearby position. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy would provide crucial information about the number and types of protons and their neighboring environments in 2-Ethyl-6-methoxypyridin-3-amine. The expected spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, the methoxy (B1213986) group, and the amine group.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups and the electron-donating alkyl group would cause these protons to appear at specific ppm values. The coupling constants (J) between adjacent protons would reveal their connectivity. For instance, the two aromatic protons would likely exhibit a doublet splitting pattern due to coupling with each other. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons (coupled to the methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the methylene protons). The methoxy protons would appear as a singlet, and the amine protons would also likely be a broad singlet.

Predicted ¹H NMR Data for this compound (Note: This is a predicted table based on general principles of NMR spectroscopy.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.5 - 7.0 | d | ~8.0 |

| H-5 | 6.0 - 6.5 | d | ~8.0 |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -CH₂CH₃ | 2.5 - 2.8 | q | ~7.5 |

| -CH₂CH₃ | 1.1 - 1.3 | t | ~7.5 |

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyridine ring would appear in the aromatic region (typically 100-160 ppm). The carbons bonded to the nitrogen and oxygen atoms (C-2, C-3, and C-6) would have their chemical shifts significantly influenced by these heteroatoms. The carbons of the ethyl group and the methoxy group would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound (Note: This is a predicted table based on general principles of NMR spectroscopy.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-3 | 130 - 140 |

| C-4 | 100 - 110 |

| C-5 | 90 - 100 |

| C-6 | 160 - 170 |

| -OCH₃ | 50 - 60 |

| -CH₂CH₃ | 20 - 30 |

| -CH₂CH₃ | 10 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would confirm the coupling between the H-4 and H-5 protons on the pyridine ring and between the methylene and methyl protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This would allow for the direct assignment of each carbon atom that has an attached proton. For example, the signal for the H-4 proton would correlate with the signal for the C-4 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. For this compound, the molecular weight is 152.19 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₈H₁₂N₂O by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. Predicted collision cross-section data from computational models can further aid in structural confirmation. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) and analysis of the resulting fragment ions (product ions). This provides detailed structural information by revealing the molecule's fragmentation pathways.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Common fragmentation pathways for substituted pyridines and amines include the loss of small neutral molecules and cleavage of side chains. libretexts.org Expected fragmentation patterns would involve the loss of the ethyl group (a loss of 29 Da), the methoxy group (a loss of 31 Da), or cleavage of the pyridine ring itself. The analysis of these fragmentation patterns would provide conclusive evidence for the arrangement of the substituents on the pyridine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key functional moieties: a primary amine (-NH2), a methoxy group (-OCH3), an ethyl group (-CH2CH3), and the pyridine ring.

The primary amine group is expected to show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. An N-H bending vibration is also anticipated around 1600 cm⁻¹. The C-N stretching vibration of the aromatic amine should appear in the 1250-1360 cm⁻¹ range.

The presence of the methoxy group will be indicated by a strong C-O stretching band between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl group will likely be observed around 2850-2960 cm⁻¹.

The ethyl group will contribute to the aliphatic C-H stretching absorptions in the 2850-2970 cm⁻¹ region. Additionally, characteristic bending vibrations for the methylene (-CH2) and methyl (-CH3) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

The pyridine ring, an aromatic system, will display C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| N-H Bend | ~1600 | |

| C-N Stretch (Aromatic) | 1250 - 1360 | |

| Methoxy Group | C-O Stretch | 1000 - 1300 |

| C-H Stretch (Methyl) | 2850 - 2960 | |

| Ethyl Group | C-H Stretch (Aliphatic) | 2850 - 2970 |

| -CH₂ Bend | ~1465 | |

| -CH₃ Bend | ~1375 | |

| Pyridine Ring | C-H Stretch (Aromatic) | >3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

While IR spectroscopy provides valuable information about the functional groups present, X-ray crystallography offers an unparalleled, high-resolution, three-dimensional map of the molecule's atomic arrangement in the solid state. Although, to date, the specific crystal structure of this compound has not been reported in the crystallographic literature, insights into its potential solid-state conformation and intermolecular interactions can be inferred from the analysis of closely related structures.

A pertinent example is the crystal structure of Ethyl 6-amino-2-methoxypyridine-3-carboxylate. nih.gov This molecule shares the core 6-methoxypyridin-3-amine framework, with the primary difference being the substituent at the 3-position (an ethoxycarbonyl group instead of an ethyl group). The study of this related compound provides a strong basis for predicting the structural behavior of this compound.

Analysis of Molecular Packing and Intermolecular Interactions

Based on the analysis of Ethyl 6-amino-2-methoxypyridine-3-carboxylate, it is highly probable that the crystal packing of this compound is dominated by hydrogen bonding. nih.gov The primary amine group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors.

It is anticipated that the amine group will form intermolecular N-H···N or N-H···O hydrogen bonds, leading to the formation of supramolecular assemblies such as chains or sheets. In the case of Ethyl 6-amino-2-methoxypyridine-3-carboxylate, extensive hydrogen bonding results in the formation of a two-dimensional corrugated sheet structure. nih.gov A similar hydrogen-bonding network is likely to be a defining feature of the crystal lattice of this compound.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be dictated by the need to achieve a low-energy state that optimizes both intramolecular and intermolecular interactions. The orientation of the ethyl and methoxy groups relative to the pyridine ring will be a key conformational feature.

The ethyl group, being flexible, can adopt various conformations. However, steric hindrance with the adjacent amine and methoxy groups will likely restrict its rotation. The methoxy group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization.

The planarity of the aminopyridine ring system is also a point of interest. In Ethyl 6-amino-2-methoxypyridine-3-carboxylate, the pyridine ring is essentially planar, and a similar planarity is expected for the target molecule. nih.gov Any deviation from planarity would likely be a result of packing forces in the crystal lattice. The precise bond lengths and angles within the pyridine ring and between the ring and its substituents will be influenced by the electronic effects of the amine, ethyl, and methoxy groups.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of a molecule's electronic landscape. These methods are instrumental in understanding the structure, stability, and reactivity of compounds like 2-Ethyl-6-methoxypyridin-3-amine.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule. For many organic molecules, DFT calculations, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311G(d,p) or 6-311++G(d,p), provide a balance of accuracy and computational cost. researchgate.netmaterialsciencejournal.orgnih.gov These calculations can yield precise bond lengths and angles, offering a theoretical structure that can be compared with experimental data if available. materialsciencejournal.org The optimized geometry serves as the foundation for further computational analyses, including the calculation of vibrational frequencies and electronic properties. researchgate.net

The selection of the functional and basis set is crucial for obtaining reliable results. For instance, the ωB97XD functional is noted for its performance with systems like fullerenes, highlighting the importance of method selection for specific molecular types. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine (B92270) Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.42 | C-N-C (ring) | 117 - 119 |

| C-N (ring) | 1.33 - 1.37 | C-C-N (ring) | 122 - 124 |

| C-O | 1.36 | C-C-C (ring) | 118 - 120 |

| C-N (amine) | 1.38 | H-N-H | ~112 |

Note: This table provides typical bond length and angle ranges for a substituted pyridine ring based on general chemical knowledge and is for illustrative purposes. Actual calculated values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, making it a "soft" molecule. mdpi.comscienceopen.com Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity, characteristic of a "hard" molecule. mdpi.com

The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors:

Ionization Potential (IP): Approximated as -EHOMO. scienceopen.com

Electron Affinity (EA): Approximated as -ELUMO. scienceopen.com

Electronegativity (χ): A measure of the molecule's ability to attract electrons. scienceopen.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. scienceopen.com

Chemical Softness (S): The reciprocal of chemical hardness. scienceopen.com

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. researchgate.net

These parameters provide a quantitative basis for predicting the reactivity of this compound. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Hypothetical Molecule

| Parameter | Formula | Value (eV) |

| EHOMO | - | -6.270 |

| ELUMO | - | -2.201 |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.069 |

| Ionization Potential (IP) | -EHOMO | 6.270 |

| Electron Affinity (EA) | -ELUMO | 2.201 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.236 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.035 |

| Chemical Softness (S) | 1 / (2η) | 0.246 |

Note: The values in this table are based on a representative molecule from a cited study and are for illustrative purposes. scienceopen.com Actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scienceopen.comuni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing varying potential values. researchgate.netuni-muenchen.de

Typically, regions of negative electrostatic potential, often colored red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, usually colored blue, are found around atomic nuclei, particularly hydrogen atoms, and indicate sites for nucleophilic attack. researchgate.netuni-muenchen.de Intermediate potential regions are often colored green.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, indicating these as potential sites for interaction with electrophiles. The amine group's nitrogen would also exhibit negative potential. Positive potential would be expected around the hydrogen atoms of the ethyl and amine groups.

Mechanistic Insights from Computational Modeling

Computational modeling extends beyond static properties to the exploration of chemical reaction dynamics. It allows for the investigation of reaction mechanisms, the identification of transient species like transition states, and the determination of the energetic feasibility of different reaction pathways.

A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms as they transform from reactants to products. Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate these transient structures, which are not directly observable experimentally.

By mapping the energy changes throughout a reaction, from reactants through transition states to products, a reaction energy profile can be constructed. This profile provides valuable information about the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the energy barriers, or activation energies, that must be overcome).

For a molecule like this compound, computational studies could elucidate the mechanisms of various reactions it might undergo, such as electrophilic aromatic substitution or reactions involving the amine and methoxy functional groups. For example, studies on similar systems, like the reaction between 2-methoxyfuran (B1219529) and an electrophile, have shown that computational modeling can reveal complex, multi-step pathways involving zwitterionic intermediates, sometimes revising previously proposed mechanisms. mdpi.com These calculations can determine the most probable reaction pathway by comparing the activation energies of different possible routes. mdpi.com

Intermolecular Interaction Analysis

Hydrogen Bonding Networks

No specific data is available for the hydrogen bonding networks of this compound.

π-π Stacking Interactions

No specific data is available regarding π-π stacking interactions for this compound.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis has not been published for this compound.

Prediction of Spectroscopic Parameters via Computational Methods

No computational studies predicting the spectroscopic parameters of this compound have been found in the literature.

Role As a Synthetic Building Block and Precursor in Chemical Synthesis

Synthesis of Complex Heterocyclic Systems

The specific arrangement of the amino and pyridine (B92270) functionalities in 2-Ethyl-6-methoxypyridin-3-amine makes it an excellent starting point for building fused heterocyclic systems. These intricate molecular architectures are of great interest due to their prevalence in biologically active compounds.

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyridines. This scaffold is a core component of many pharmaceutical drugs and is a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. rsc.orgnih.gov The most common and efficient method for this transformation is the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This is a one-pot, three-component reaction where the aminopyridine, an aldehyde, and an isocyanide are combined, often with a catalyst like scandium triflate, to produce highly substituted 3-amino-imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org The reaction is known for its high efficiency and the ability to create a diverse library of compounds by varying the three starting components. nih.govbeilstein-journals.orgorganic-chemistry.org The versatility and robustness of the GBB reaction have made it a widely adopted method in drug discovery and development. nih.govresearchgate.net

This compound can also serve as a precursor for pyrazolo[1,5-a]pyridine (B1195680) derivatives. The synthesis of these fused heterocyclic systems can be achieved through several methods, including the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.orgresearchgate.net Another approach involves the reaction of related N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, which, under specific conditions, yields highly substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov A catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes, often promoted by sonication, has also been developed as a highly efficient route to these compounds. nih.gov

The reactivity of the 2-aminopyridine (B139424) moiety allows for its use in the synthesis of other fused heterocyclic systems beyond the more common imidazo[1,2-a] and pyrazolo[1,5-a]pyridines. For instance, derivatives can be used to synthesize organic-chemistry.orgacs.orgnih.govtriazolo[1,5-a]pyridines. acs.orgnih.gov The specific reaction conditions and the choice of reactants dictate the resulting fused ring system, underscoring the adaptability of aminopyridines as synthetic precursors. nih.govacs.org

Ligand Design and Coordination Chemistry

The presence of two potential coordination sites—the pyridine nitrogen and the exocyclic amino group—makes this compound and its derivatives attractive for the development of novel ligands for metal complexation. nih.gov Pyridine and its derivatives are highly sought-after in the pharmaceutical industry and are used as starting materials for structural modifications in the search for new drugs. researchgate.netenpress-publisher.com

A straightforward modification of this compound is its conversion to a Schiff base ligand. This is typically achieved through a condensation reaction between the primary amino group and an aldehyde or ketone. tandfonline.comchemrj.orgnih.gov The resulting compound, containing an imine or azomethine group (-C=N-), can act as a multidentate ligand, especially if additional heteroatoms are nearby. tandfonline.comnih.gov These Schiff base ligands, derived from aminopyridines, readily form stable complexes with a variety of transition metals, including copper, nickel, and cobalt. chemrj.orgresearchgate.netnih.govresearchgate.net The coordination of the metal to the ligand can alter its biological activity, and these metal complexes are studied for a range of applications, including their potential as antimicrobial agents. nih.govchemmethod.com

| Ligand/Complex | Precursors | Metal Ion | Potential Application |

|---|---|---|---|

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | 6-methoxypyridine-3-amine and pyrrole-2-carbaldehyde | Co(II), Cu(II) | Antimicrobial agents nih.gov |

| Schiff base from 2-aminopyridine and 3,4,5-trimethoxy benzaldehyde | 2-aminopyridine derivatives and 3,4,5-trimethoxy benzaldehyde | Not specified | Antibacterial properties tandfonline.com |

| Ciprofloxacin-imine Schiff base | Ciprofloxacin and 2-aminopyridine | Ni(II), Cu(II), Mn(II) | Antimicrobial activity chemrj.org |

Beyond simple Schiff bases, the amino group of this compound can be further functionalized to create more elaborate ligand structures. The pyridine scaffold is considered a versatile platform for drug design and synthesis. nih.gov By introducing other coordinating groups through reactions at the amine, polydentate ligands can be synthesized, which can form stable complexes with various metal ions. mdpi.com These tailored ligands are crucial in the field of coordination chemistry, with applications in catalysis and the development of new therapeutic agents. nih.govacs.org For example, 2-aminopyridine derivatives have been incorporated into N-heterocyclic carbene (NHC) palladium complexes, which have shown inhibitory effects on various metabolic enzymes. nih.gov

Detailed studies specifically documenting the role of this compound as a synthetic building block are limited. However, the reactivity of the aminopyridine scaffold is well-established. The amino group can undergo a variety of chemical transformations, making it a versatile handle for constructing more complex molecules. For instance, the related compound 6-methoxypyridin-3-amine is utilized in the synthesis of Schiff bases. The condensation reaction of 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde yields the bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.govsemanticscholar.org This ligand has been used to form stable complexes with transition metals like Cu(II) and Co(II). nih.govsemanticscholar.org

Another related precursor, 6-bromo-2-methoxypyridin-3-amine, serves as a key intermediate in the synthesis of more complex molecules through reactions like nucleophilic aromatic substitution. nih.gov The bromo substituent provides a reactive site for cross-coupling reactions, enabling the introduction of various functional groups.

Influence of Substituents on Ligand Properties

While there is no specific research on the influence of substituents for this compound, the effects of the ethyl and methoxy (B1213986) groups on the pyridine ring can be inferred from general principles of organic chemistry. The methoxy group at the 6-position is an electron-donating group, which increases the electron density on the pyridine ring and can influence the basicity of the ring nitrogen and the amino group. The ethyl group at the 2-position introduces steric bulk, which can affect the coordination geometry when the molecule acts as a ligand.

In the broader context of substituted pyridine ligands, the nature and position of substituents are crucial in tuning the electronic and steric properties of the resulting metal complexes. For example, in a study of methoxypyridine derivatives as PI3K/mTOR dual inhibitors, the substituents on the pyridine and associated rings were found to be critical for biological activity, with the volume and nature of the substituents impacting the ligand-receptor interactions.

Precursors for Advanced Materials

There is no direct evidence of this compound being used as a precursor for advanced materials. However, the structural components of the molecule are found in various advanced materials.

Electroactive Materials (e.g., OLED Hosts)

No specific studies were found that utilize this compound in the development of electroactive materials such as Organic Light-Emitting Diode (OLED) hosts. However, pyridine derivatives are common building blocks for such materials due to their electron-transporting properties and thermal stability. For instance, carbazole (B46965) derivatives, which can be linked to other molecules like quinoline, exhibit electroactivity and luminescence, making them potential candidates for electronic devices. nih.gov A related bromo-substituted compound, 2-Bromo-6-methoxypyridin-3-amine, is noted as a perovskite with a high photoluminescence quantum yield, suggesting its potential use in solar cells and as a photoluminescent material. biosynth.com

Polymer Chemistry Applications

The application of this compound in polymer chemistry has not been documented in the available literature. In principle, the amino group could serve as a site for polymerization reactions, allowing for its incorporation into polymer backbones or as a pendant group. For example, a related compound, 2-[(Perfluoropyridin-4-yl)amino]ethyl methacrylate, which contains a substituted aminopyridine moiety, is a monomer that can undergo polymerization. nih.gov

Supramolecular Assembly Building Blocks

While there is no research on the supramolecular assembly of this compound, a closely related compound, Ethyl 6-amino-2-methoxypyridine-3-carboxylate, has been studied for its ability to form extensive hydrogen-bonded networks. iucr.orgresearchgate.netnih.gov The presence of an amino group and an ethoxycarbonyl group in this molecule leads to the formation of a two-dimensional corrugated sheet structure through hydrogen bonding. iucr.orgresearchgate.netnih.gov This "push-pull" system of electron-donating (amino) and electron-withdrawing (ethoxycarbonyl) groups influences the supramolecular architecture. iucr.orgresearchgate.netnih.gov Given the presence of an amino group and a methoxy group, this compound also has the potential to form hydrogen-bonded assemblies.

| Compound Name | CAS Number | Molecular Formula | Application/Property |

| This compound | 1616415-91-8 | C8H12N2O | Not specified |

| 6-methoxypyridin-3-amine | 6628-77-9 | C6H8N2O | Precursor for Schiff bases |

| 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2 | C6H7BrN2O | Synthetic intermediate |

| Ethyl 6-amino-2-methoxypyridine-3-carboxylate | Not available | C9H12N2O3 | Supramolecular assembly |

| N-ethyl-6-methoxypyridin-3-amine | 51468-14-5 | C8H12N2O | Not specified |

| Compound Name | Key Research Finding |

| 6-methoxypyridin-3-amine | Used to synthesize the bidentate Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.govsemanticscholar.org |

| Ethyl 6-amino-2-methoxypyridine-3-carboxylate | Forms a two-dimensional corrugated sheet through extensive hydrogen bonding. iucr.orgresearchgate.netnih.gov |

| 2-Bromo-6-methoxypyridin-3-amine | Noted as a perovskite with high photoluminescence quantum yield. biosynth.com |

Structure Reactivity and Structure Property Relationships Excluding Biological Outcomes

Systematic Modification of the Pyridine (B92270) Scaffold to Modulate Reactivity

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.org However, the introduction of substituents can significantly alter this electronic landscape, thereby modulating the ring's reactivity towards various chemical transformations. researchgate.net

The reactivity of the pyridine nucleus in 2-Ethyl-6-methoxypyridin-3-amine is heavily influenced by the interplay between the ethyl and methoxy (B1213986) substituents.

Alkyl Groups (Ethyl): Alkyl groups, such as the ethyl group at the C2 position, are electron-donating through an inductive effect (+I). scribd.com This effect increases the electron density on the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. However, the ethyl group also exerts a steric effect, which can hinder reactions at the adjacent C3-amino position and the ring nitrogen. acs.org

Alkoxy Groups (Methoxy): The methoxy group at the C6 position exhibits a dual electronic effect. It is electron-withdrawing inductively (-I) due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance (+R) by sharing an oxygen lone pair with the aromatic system. Typically, the resonance effect dominates, making the methoxy group a powerful activating group that increases the electron density of the pyridine ring, particularly at the ortho and para positions. nih.govnih.gov

The combined presence of the C2-ethyl and C6-methoxy groups enhances the nucleophilicity of the pyridine ring. This activation facilitates electrophilic aromatic substitution, with the directing influence of these groups playing a key role in determining the regioselectivity of such reactions. Conversely, for nucleophilic aromatic substitution, which is favored on electron-poor pyridine rings, these electron-donating groups decrease reactivity. wikipedia.org

This table is generated based on established principles of physical organic chemistry.

The amino group at the C3 position is a potent activating group due to its strong +R effect, which significantly outweighs its -I effect. rsc.org Its position relative to the ring nitrogen and the other substituents is critical in directing chemical transformations.

In the pyridine ring, electrophilic substitution is generally disfavored but, when it occurs, it tends to happen at the C3 position, which is the most electron-rich carbon. wikipedia.org The presence of three activating groups in this compound (ethyl at C2, amino at C3, and methoxy at C6) makes the ring highly activated towards electrophiles. The directing effects of these groups are cooperative. The C3-amino and C6-methoxy groups strongly direct incoming electrophiles to the C4 and C5 positions.

For nucleophilic substitutions, the amino group's position is also crucial. For instance, in reactions involving pyridynes (highly reactive intermediates), the position of substituents dictates the regioselectivity of nucleophilic attack. nih.gov In the case of 2,6-disubstituted pyridines, a substituent at the 3-position can direct an incoming nucleophile to either the 2- or 6-position based on its steric and electronic properties. researchgate.net The C3-amino group can also participate directly in reactions, such as diazotization, to form a pyridinium (B92312) salt, which can then be a leaving group for subsequent substitutions. youtube.com

Design Principles for Modulating Chemical Properties

The physical properties of this compound, particularly its solubility, are governed by the same substituents that control its reactivity.

The solubility of a molecule depends on the intermolecular forces between the solute and the solvent. The presence of both non-polar (ethyl) and polar (amino, methoxy, ring nitrogen) groups gives this compound a mixed character.

Influence of Substituents: The ethyl group increases the lipophilicity (non-polar character) of the molecule, enhancing its solubility in non-polar organic solvents like hexanes or toluene (B28343). The methoxy group contributes moderately to polarity. The amino group and the pyridine nitrogen are key sites for hydrogen bonding, acting as hydrogen bond acceptors (and the NH2 as a donor as well). mdpi.com This capability promotes solubility in polar protic solvents like ethanol (B145695) and methanol (B129727) and polar aprotic solvents like DMSO and DMF. caymanchem.comchemicalbook.comchemicalbook.com

Solubility Trends: Studies on similar aminopyridines show that solubility in organic solvents is highly variable. For example, 2-aminopyridine's solubility increases with temperature and depends heavily on the solvent's polarity and hydrogen bonding capacity. acs.org It is most soluble in polar solvents like N-methyl-2-pyrrolidone (NMP) and DMF and least soluble in non-polar solvents like cyclohexane. acs.org Cation exchange can also be used as a strategy to ensure solubility in specific organic solvents for related metal complexes. acs.org

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Dominated by the polar amino/methoxy/pyridine N functions. Ethyl group provides some lipophilicity. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Favorable dipole-dipole interactions and hydrogen bond acceptance. chemicalbook.comchemicalbook.com |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding capability (donor and acceptor). chemicalbook.comacs.org |

This table is predictive and based on solubility data for analogous compounds like 2-aminopyridine (B139424) and 4-aminopyridine. chemicalbook.comacs.orgacs.org

While this compound is not chiral, its substituents can influence the stereochemistry of reactions involving the creation of new stereocenters. The steric bulk of the ethyl group at C2 and the methoxy group at C6 creates a defined three-dimensional environment around the pyridine ring.

In reactions where a reagent approaches the pyridine ring or the amino group, these substituents can act as steric shields, directing the incoming group to the less hindered face of the molecule. For example, in alkylation or acylation reactions at the C3-amino group, the adjacent C2-ethyl group would likely influence the conformational preference of the product. Similarly, in reactions involving metal coordination to the pyridine nitrogen, the C2-ethyl and C6-methoxy groups can restrict the approach of the metal, influencing the geometry of the resulting complex. Studies on substituted pyridines have shown that bulky substituents near the reaction center can induce high regioselectivity. researchgate.netacs.org

Relationship between Molecular Structure and Spectroscopic Signatures

The structure of this compound can be unequivocally confirmed through spectroscopic methods, primarily NMR and IR spectroscopy. The position and nature of each substituent give rise to a unique spectral fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically δ 6.0-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the substituents. nih.govchemicalbook.com The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons in the aliphatic region (typically δ 1.0-3.0 ppm). The methoxy group would appear as a sharp singlet around δ 3.5-4.0 ppm, and the amino group protons would likely be a broad singlet, the chemical shift of which can vary depending on solvent and concentration. youtube.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The chemical shifts would reflect the hybridization and electronic density at each carbon. The pyridine ring carbons would appear in the δ 100-160 ppm range. The carbons attached to the electron-donating methoxy and amino groups would be shifted to higher field (lower ppm) compared to unsubstituted pyridine, while the carbon attached to the nitrogen would be at a lower field. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key signals would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹). rsc.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Corresponding Functional Group |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (2H) | δ 6.0 - 7.5 ppm (Doublets) | C4-H, C5-H |

| Methoxy Protons (3H) | δ ~3.8 ppm (Singlet) | -OCH₃ | |

| Amino Protons (2H) | Broad singlet | -NH₂ | |

| Ethyl Methylene (2H) | Quartet | -CH₂CH₃ | |

| Ethyl Methyl (3H) | Triplet | -CH₂CH₃ | |

| ¹³C NMR | Aromatic Carbons (5C) | δ 100 - 160 ppm | Pyridine Ring Carbons |

| Methoxy Carbon (1C) | δ ~55 ppm | -OCH₃ | |

| Ethyl Carbons (2C) | δ 15 - 30 ppm | -CH₂CH₃ | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Primary Amine |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 cm⁻¹ | C-H Bonds | |

| C=C, C=N Stretch | 1400 - 1600 cm⁻¹ | Pyridine Ring |

This table is predictive and based on spectral data for analogous substituted pyridines. rsc.orgnih.govchemicalbook.comyoutube.com

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Methodologies

Traditional synthetic routes to complex heterocyclic compounds like substituted pyridines often involve multi-step processes that may utilize hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in Future research will likely focus on developing more sustainable and efficient synthetic pathways to 2-Ethyl-6-methoxypyridin-3-amine and its derivatives.

Key research objectives in this area include:

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that can construct the substituted pyridine (B92270) core in a single step from simple, readily available precursors would represent a significant advancement. nih.govnih.gov These reactions are highly valued for their atom economy, reduced reaction times, and operational simplicity. nih.gov

Catalytic C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy for avoiding pre-functionalized starting materials. nih.govresearchgate.net Research could explore the selective introduction of the ethyl group onto a pre-existing 6-methoxypyridin-3-amine core, or the amination of a 2-ethyl-6-methoxypyridine (B181487) intermediate, using transition-metal catalysis. beilstein-journals.org

Use of Greener Solvents and Catalysts: The exploration of benign solvents like water or bio-based solvents, and the use of reusable, non-toxic catalysts such as nanocatalysts or biocatalysts, are central to green chemistry. rasayanjournal.co.inresearchgate.net For instance, developing a synthesis that utilizes microwave irradiation could shorten reaction times and improve yields. nih.gov A comparative analysis of traditional versus green synthetic approaches highlights the potential for improvement.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Starting Materials | Often requires pre-functionalized, complex precursors. | Utilizes simple, readily available starting materials. |

| Reaction Steps | Typically multi-step, involving protection/deprotection. | Fewer steps, often one-pot multicomponent reactions. nih.gov |

| Solvents | Often uses hazardous or volatile organic compounds. | Employs water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inresearchgate.net |

| Catalysts | May use stoichiometric, toxic reagents. | Focuses on recyclable, efficient nanocatalysts or biocatalysts. researchgate.net |

| Energy Input | Conventional heating, often for long durations. | Microwave or ultrasound irradiation for rapid heating. nih.gov |

| Waste Generation | Higher E-Factor (Environmental Factor), more byproducts. | High atom economy, minimal waste. rsc.org |

Exploration of Novel Catalytic Applications

The structure of this compound, featuring a pyridine nitrogen and an amino group, makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. mdpi.comunimi.it The nitrogen atoms can act as donors to coordinate with transition metals, creating complexes with potential catalytic activity.

Future research could investigate:

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, a critical field for producing enantiomerically pure pharmaceuticals.

Cross-Coupling Reactions: Metal complexes incorporating this aminopyridine as a ligand could be tested as catalysts for various cross-coupling reactions, which are fundamental to modern organic synthesis. mdpi.com The electronic properties imparted by the ethyl and methoxy (B1213986) groups could tune the reactivity and stability of the catalytic center. beilstein-journals.org

Polymerization Catalysis: The compound could serve as an ancillary ligand for metal complexes used in olefin polymerization, potentially influencing the properties of the resulting polymers.

Advanced Materials Science Applications beyond Current Scope